molecular formula C16H24N2O4 B578213 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone CAS No. 1219937-97-9

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone

Cat. No. B578213
CAS RN: 1219937-97-9
M. Wt: 308.378
InChI Key: ZWEPCYWPLPABBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Scientific Research Applications

Synthesis of Gefitinib

This compound is used in the synthesis of Gefitinib, an anticancer drug. The study by Jin et al. (2005) outlines the process of transforming 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, a precursor for Gefitinib, through a series of reactions including transfer hydrogenation and Dimroth rearrangement (Bo Jin et al., 2005).

Antimicrobial and Antioxidant Properties

Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which showed significant antioxidant and anticancer activities. These derivatives were more cytotoxic against human glioblastoma U-87 cell lines than against triple-negative breast cancer MDA-MB-231 cell lines (I. Tumosienė et al., 2020).

Synthesis and Characterization for Antimicrobial Activity

Malhotra et al. (2013) prepared a series of (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)- yl)ethanone derivatives. These compounds exhibited potent antimicrobial and antioxidant activities, with significant hydrogen peroxide scavenging activity (Manav Malhotra et al., 2013).

Synthesis of Novel 3-Hydroxyquinolin-4(1H)-ones

Kadrić et al. (2014) conducted a study on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then tested for their cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Jasna Kadrić et al., 2014).

Synthesis of N-Type Calcium Channel Blocker

Ogiyama et al. (2015) identified a novel orally active small-molecule N-type calcium channel blocker in their research, starting from the tetrahydroisoquinoline (S)-1. This study contributes to the development of treatments for neuropathic pain (Takashi Ogiyama et al., 2015).

Safety and Hazards

Safety measures for handling this compound include moving to fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and calling a doctor or Poison Control Center immediately if ingested . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The compound should be stored properly and disposed of safely .

properties

IUPAC Name

1-[2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPCYWPLPABBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731414
Record name 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone

CAS RN

1219937-97-9
Record name 1-[2-Amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219937-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.